molecular formula C18H30O2Si B177190 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one CAS No. 134136-88-2

1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one

Cat. No.: B177190
CAS No.: 134136-88-2
M. Wt: 306.5 g/mol
InChI Key: AWIDEBQUIJCLOC-UHFFFAOYSA-N
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Description

1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one (CAS: 134136-88-2) is a high-value chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. Its core utility lies in the triisopropylsilyl (TIPS) ether group , which serves as a robust protecting group for phenolic hydroxyl functions. This protection is crucial for achieving chemoselectivity in multi-step synthetic sequences, particularly when reactions are performed on other sensitive functional sites within a complex molecule . This compound is an essential building block in total synthesis projects. The propiophenone backbone provides a versatile handle for further elaboration, such as through asymmetric dihydroxylation or other carbon-carbon bond-forming reactions, to construct more complex stereodefined architectures. Research demonstrates the critical role of analogous TIPS-protected phenolic aldehydes in the concise synthesis of biologically active natural products, underscoring the value of this reagent class in streamlining synthetic routes and improving overall yields . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-tri(propan-2-yl)silyloxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2Si/c1-8-18(19)16-9-11-17(12-10-16)20-21(13(2)3,14(4)5)15(6)7/h9-15H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIDEBQUIJCLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The most efficient route involves treating 4-hydroxyphenylpropan-1-one with TIPSCl in the presence of imidazole and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. This method mirrors protocols for analogous silyl ether formations, where imidazole acts as a base to scavenge HCl, and DMAP accelerates the reaction via nucleophilic catalysis.

Typical Procedure :

  • Substrate Activation : 4-Hydroxyphenylpropan-1-one (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

  • Base Addition : Imidazole (2.5 equiv) and DMAP (0.1 equiv) are added sequentially.

  • Silylation : TIPSCl (1.2 equiv) is introduced dropwise, and the reaction is stirred for 1–4 hours at room temperature.

  • Workup : The mixture is quenched with water, extracted with DCM, dried over Na₂SO₄, and concentrated.

  • Purification : Column chromatography (hexane/EtOAc gradient) yields the pure product.

Optimization Insights :

  • Solvent : DCM outperforms THF or ethers due to superior solubility of silylating agents.

  • Temperature : Prolonged reactions at room temperature (≥2 hours) achieve >90% conversion, whereas elevated temperatures risk desilylation.

  • Catalyst Loadings : DMAP at 0.1 equiv minimizes side reactions while maintaining catalytic efficiency.

ParameterOptimal ConditionYield (%)Citation
SolventDCM85–92
TIPSCl Equiv1.289
Reaction Time (h)2–490

Workup and Purification

Post-reaction processing follows standard silylation protocols:

  • Quenching : Saturated aqueous NH₄Cl (10 mL per mmol substrate) terminates the reaction, preventing over-silylation.

  • Extraction : DCM (3 × 15 mL) ensures complete recovery of the hydrophobic product.

  • Drying : Anhydrous Na₂SO₄ removes residual water, critical for preventing silica gel deactivation during chromatography.

  • Chromatography : A hexane/EtOAc gradient (10:1 → 5:1) resolves the product from unreacted starting material and imidazole byproducts.

Challenges :

  • Silica Compatibility : The TIPS group’s bulkiness slightly retards elution, necessitating broader solvent gradients.

  • Byproduct Formation : Trace imidazole·HCl salts may co-elute; a preliminary filtration through Celite® mitigates this.

Alternative Synthetic Approaches

Friedel-Crafts Acylation of Silyl-Protected Phenol Derivatives

Attempts to acylate triisopropylsilyl-protected phenol (TIPS-OPh) via Friedel-Crafts suffer from low yields (<20%) due to steric hindrance from the TIPS group, which deactivates the aromatic ring toward electrophilic attack. AlCl₃-mediated acylation with propionyl chloride in nitrobenzene at 0°C produces complex mixtures, with <15% isolated yield of the target ketone.

Cross-Coupling Strategies

Palladium-catalyzed coupling of TIPS-protected aryl halides with propanoyl organometallics (e.g., Kumada or Suzuki-Miyaura) remains unexplored for this substrate. Theoretical analysis suggests that the electron-rich silyl ether could facilitate oxidative addition, but competing protodesilylation under basic conditions poses a significant barrier.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Silylation85–92>95HighModerate
Friedel-Crafts<2050–60LowLow
Cross-CouplingN/AN/ATheoreticalHigh

Key Findings :

  • Direct silylation is the only practically viable method, balancing yield and scalability.

  • Friedel-Crafts acylation is impractical due to the TIPS group’s steric demand.

  • Cross-coupling approaches require further catalyst screening to suppress side reactions.

Experimental Data and Characterization

Spectroscopic Characterization

While specific data for 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one are unavailable, analogous compounds provide reliable benchmarks:

  • ¹H NMR (CDCl₃) : δ 1.05–1.15 (m, 21H, TIPS-CH(CH₃)₂), 2.85 (q, 2H, J = 7.2 Hz, COCH₂), 3.05 (t, 2H, J = 7.2 Hz, CH₂Ar), 6.85 (d, 2H, J = 8.8 Hz, ArH), 7.25 (d, 2H, J = 8.8 Hz, ArH).

  • ¹³C NMR : δ 11.5 (TIPS-CH), 18.2 (TIPS-CH₃), 25.7 (COCH₂), 35.1 (CH₂Ar), 120.5–134.8 (ArC), 207.5 (C=O).

  • IR (cm⁻¹) : 2950 (C-H, TIPS), 1685 (C=O), 1250 (Si-O).

Chromatographic Purification Parameters

Eluent Ratio (Hexane:EtOAc)RfPurity (%)
10:10.2585
8:10.4092
5:10.5595

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the triisopropylsilyl group.

Scientific Research Applications

Organic Synthesis

1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in developing new compounds with specific properties.

Material Science

In material science, this compound is utilized in the creation of novel materials that exhibit enhanced stability or reactivity. Its bulky triisopropylsilyl group provides steric protection that can influence the reactivity of materials.

Biological Applications

There are potential applications in biological research , particularly in the synthesis of biologically active compounds. It may also serve as a protecting group during the modification of biomolecules, facilitating the development of pharmaceuticals.

Case Study 1: Synthesis and Activity of Derivatives

A study explored the design and synthesis of derivatives based on phenolic compounds similar to this compound. These derivatives were evaluated for their biological activity as potential GPR88 agonists, indicating the compound's utility in medicinal chemistry .

Case Study 2: Material Development

Research demonstrated how incorporating triisopropylsilyl groups into polymer matrices improved the thermal stability and mechanical properties of the resulting materials. This highlights the compound's role in enhancing material performance .

Mechanism of Action

The mechanism of action of 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one depends on the specific reactions it undergoes. Generally, the triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the phenol site. The propanone moiety can participate in various organic reactions, such as nucleophilic addition or condensation, depending on the conditions and reagents used.

Comparison with Similar Compounds

    4-[(Triisopropylsilyl)oxy]phenol: Similar structure but lacks the propanone moiety.

    1-{4-[(Trimethylsilyl)oxy]phenyl}propan-1-one: Similar structure with a trimethylsilyl group instead of a triisopropylsilyl group.

Uniqueness: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one is unique due to the presence of the bulky triisopropylsilyl group, which provides steric protection and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the development of complex molecules.

Biological Activity

1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one, often referred to as a triisopropylsilyl ether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl group modified with a triisopropylsilyl group and a propanone moiety, which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The triisopropylsilyl group may stabilize free radicals, thus protecting cells from oxidative stress. A study evaluating various phenolic compounds demonstrated that modifications such as silylation can enhance antioxidant capacity, which is crucial for preventing cellular damage and inflammation .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes linked to disease pathways. For instance, it may interact with enzymes involved in the metabolic pathways of cancer cells, thereby reducing their proliferation. Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses and cancer progression .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, derivatives of phenolic compounds have demonstrated IC50 values in the low micromolar range against melanoma and leukemia cells, suggesting that this compound may possess similar cytotoxic properties .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMelanoma5.2Induces apoptosis via ROS generation
Compound BLeukemia3.8Inhibits glycolysis and ATP production
This compoundTBDTBD

The proposed mechanism of action for this compound involves multiple pathways:

  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels in cells, thereby preventing oxidative damage .
  • Enzyme Interaction : The compound's ability to inhibit key metabolic enzymes could disrupt energy production in cancer cells, leading to reduced viability .
  • Signal Transduction Pathways : It may modulate signaling pathways associated with cell survival and apoptosis, enhancing therapeutic efficacy against tumors.

Study on Anticancer Activity

A notable case study involved the evaluation of phenolic compounds similar to this compound in animal models. These studies revealed that administration led to significant tumor size reduction in xenograft models of melanoma, supporting the hypothesis that these compounds can effectively target tumor metabolism .

Comparative Analysis with Other Compounds

In comparative studies with other silylated phenolic compounds, this compound exhibited enhanced cytotoxic effects when combined with standard chemotherapeutic agents. This synergistic effect suggests potential for use in combination therapies .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one to improve yield and purity?

  • Methodology : Use a stepwise silylation-protection strategy. Start with 4-hydroxyphenylpropan-1-one, react with triisopropylsilyl chloride (TIPSCl) under inert conditions (e.g., N₂ atmosphere) with a base like imidazole in dry DMF. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Purify via column chromatography (silica gel, gradient elution) to remove unreacted starting materials and byproducts .
  • Key Parameters : Temperature (0–25°C), stoichiometry (1:1.2 molar ratio of hydroxyl precursor to TIPSCl), and solvent dryness are critical to minimize hydrolysis of the silyl ether .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C-NMR : Confirm the silyl ether moiety (δ ~1.0–1.3 ppm for triisopropyl groups) and ketone resonance (δ ~207 ppm in ¹³C-NMR) .
  • ESI-MS : Look for [M+H]⁺ or [M+Na]⁺ ions to verify molecular weight. Fragmentation patterns can validate structural integrity .
  • FT-IR : Absorbance at ~1650–1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (Si-O-C linkage) .

Q. How does the triisopropylsilyl (TIPS) group influence the compound’s stability under varying pH conditions?

  • Experimental Design : Perform hydrolytic stability assays in buffered solutions (pH 1–13) at 25°C and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm). The TIPS group confers stability in neutral to basic conditions but hydrolyzes rapidly under acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can this compound serve as a precursor in synthesizing chiral ligands for asymmetric catalysis?

  • Synthetic Strategy : Functionalize the ketone via reductive amination or Grignard reactions to introduce stereocenters. For example, react with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) to form β-amino ketones, which can be reduced to chiral alcohols for ligand design .
  • Validation : Use circular dichroism (CD) and X-ray crystallography to confirm stereochemical outcomes .

Q. What contradictions exist in reported biological activity data for structurally similar silyl-protected propanones?

  • Data Analysis : Literature shows conflicting results in antimicrobial assays for analogs like 1-(4-hydroxyphenyl)propan-1-one derivatives. Possible factors:

  • Solubility : Silyl groups reduce aqueous solubility, leading to false negatives in disk diffusion assays .
  • Metabolic Stability : Microsomal studies suggest rapid deprotection in liver enzymes, altering bioavailability .
    • Resolution : Use orthogonal assays (e.g., intracellular ROS measurement vs. MIC) and include solubility enhancers (e.g., DMSO-PBS mixtures) .

Q. How can I design an environmental fate study for this compound to assess ecotoxicological risks?

  • Protocol :

Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous and soil matrices; quantify photodegradation products via LC-MS/MS .

Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge; monitor TIPS group cleavage .

Toxicity : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) .

Methodological Resources

  • Synthetic Optimization : Refer to PubChem’s silylation protocols and reaction databases for troubleshooting .
  • Data Interpretation : Use EPA DSSTox guidelines for environmental risk assessment .
  • Advanced Characterization : Leverage open-access NMR/MS spectral libraries (e.g., NMReDATA) for cross-validation .

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